molecular formula C5H8Br2N2 B2670518 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide CAS No. 2007915-69-5

4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

Cat. No. B2670518
CAS RN: 2007915-69-5
M. Wt: 255.941
InChI Key: VGHUHGQAJUUUKQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, also known as BMIM·HBr, is a chemical compound that has been widely used in scientific research for its unique properties. BMIM·HBr is a white crystalline powder that is soluble in water and other polar solvents. This compound has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In

Scientific Research Applications

CO2 Capture Using Ionic Liquids
One significant application of derivatives related to 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is in the development of ionic liquids for CO2 capture. A study demonstrated the synthesis of a new room temperature ionic liquid by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide. This ionic liquid effectively captures CO2 reversibly as a carbamate salt, offering a nonvolatile, water-independent, and recyclable alternative for CO2 sequestration comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).

Synthesis of Heterocyclic Compounds
Derivatives of this compound, such as 5-(bromomethyl)-2-iminotetrahydrofuran hydrobromide, serve as useful reagents for synthesizing various heterocyclic compounds, including benzazoles and quinazolinones. These derivatives facilitate condensation reactions under mild conditions and enable subsequent chemical elaborations, such as annulation reactions, demonstrating their versatility in organic synthesis (Fantin et al., 1993).

Polymer Synthesis via RAFT
The study of imidazolium-based ionic liquid monomers for polymer synthesis highlights another application. These monomers were polymerized using the reversible addition fragmentation chain transfer (RAFT) process, producing double hydrophilic block copolymers. This process underscores the utility of imidazolium derivatives in creating functional materials with potential applications in various fields, including membranes and sensors (Vijayakrishna et al., 2008).

Development of Anion Exchange Membranes
Imidazolium-type alkaline anion exchange membranes (Im-AAEMs) based on the functionalization of bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) with 1-methylimidazole demonstrate the application of these derivatives in fuel cell technology. These membranes exhibit enhanced thermal and chemical stabilities and improved conductivities, presenting a significant advancement in the development of fuel cell components (Ran et al., 2012).

properties

IUPAC Name

4-(bromomethyl)-1-methylimidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHUHGQAJUUUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2007915-69-5
Record name 4-(bromomethyl)-1-methyl-1H-imidazole hydrobromide
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